3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide
Overview
Description
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide is a chemical compound with the molecular formula C18H24IN. It is a pyridinium salt, characterized by the presence of a pyridine ring substituted with ethyl, phenyl, and propyl groups, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide typically involves the quaternization of 3,5-diethyl-2-propylpyridine with phenyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation and reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation and reduction: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation.
Major Products Formed
Nucleophilic substitution: Formation of 3,5-diethyl-1-phenyl-2-propylpyridin-1-ium chloride, bromide, or hydroxide.
Oxidation and reduction: Formation of dihydropyridine derivatives or oxidized pyridinium salts.
Scientific Research Applications
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Diethyl-1-phenylpyridin-1-ium iodide: Lacks the propyl group, leading to different chemical and biological properties.
3,5-Diethyl-2-propylpyridin-1-ium chloride: Similar structure but with a different counterion, affecting its solubility and reactivity.
Uniqueness
3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide is unique due to the combination of its substituents and the iodide counterion, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3,5-diethyl-1-phenyl-2-propylpyridin-1-ium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N.HI/c1-4-10-18-16(6-3)13-15(5-2)14-19(18)17-11-8-7-9-12-17;/h7-9,11-14H,4-6,10H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPITXHVFOTOO-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=[N+]1C2=CC=CC=C2)CC)CC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636969 | |
Record name | 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6277-85-6 | |
Record name | NSC35430 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diethyl-1-phenyl-2-propylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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